(2S,5R)-2,5-dimethylmorpholine
Overview
Description
“(2S,5R)-2,5-dimethylmorpholine” is a chemical compound with the CAS Number: 1639924-58-5 . It has a molecular weight of 115.18 and its linear formula is C6H13NO .
Molecular Structure Analysis
The InChI code for “(2S,5R)-2,5-dimethylmorpholine” is 1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1 . This indicates the presence of six carbon atoms, thirteen hydrogen atoms, and one nitrogen atom in the molecule .Physical And Chemical Properties Analysis
“(2S,5R)-2,5-dimethylmorpholine” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Scientific Research Applications
Carcinogenicity Studies
- Carcinogenic Effects in Rats : Studies on isomers of nitroso-2,6-dimethylmorpholine (related to 2,5-dimethylmorpholine) showed that different isomers had varying levels of carcinogenic potency in rats, with trans isomers being more potent carcinogens than cis isomers (Lijinsky & Reuber, 1980).
Chemical Analysis and Synthesis
- Proton Magnetic Resonance Studies : Commercial 2,6-dimethylmorpholine has been analyzed using proton magnetic resonance (PMR), revealing insights into its structural isomers and conformational properties (Booth & Gidley, 1965).
- Synthesis and Structure Analysis : The reaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines, forming 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen, has been studied, providing insights into the crystal structure and reaction mechanisms (Mugnoli et al., 1980).
Pharmacological Research
- Angiotensin II Receptor Antagonist Synthesis : A study on the synthesis of a novel angiotensin II receptor antagonist involved a compound containing 2,6-dimethylmorpholine, showing potential in antihypertensive and anti-cancer activity (Zheng et al., 2014).
Comparative Carcinogenicity Studies
- Comparative Carcinogenicity in Different Species : Research comparing the carcinogenic effects of nitroso-2,6-dimethylmorpholine isomers in rats and guinea pigs indicated species-specific differences in tumor development, suggesting distinct mechanisms of activation (Lijinsky & Reuber, 1981).
Neuropharmacology
- Study on GABA(B) Receptor Agents : The effects of various GABA(B) receptor agents, including (2S)-(+)-5,5-dimethyl-2-morpholineacetic acid, on cocaine and food-seeking behavior were examined, indicating the potential role of these agents in drug addiction treatment (Filip & Frankowska, 2007).
Biochemical Studies
- Studies on Metal Ions and Receptors : Research on the interaction of Cu(2+) metal ions with polytopic receptors utilized compounds including 2,6-dimethylmorpholine, contributing to understanding the coordination modes and kinetics of metal ion movements (Castillo et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
(2S,5R)-2,5-dimethylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSYMAMREDJAES-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@@H](CO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348949 | |
Record name | (2S,5R)-2,5-dimethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5R)-2,5-dimethylmorpholine | |
CAS RN |
67804-27-7 | |
Record name | (2S,5R)-2,5-dimethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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